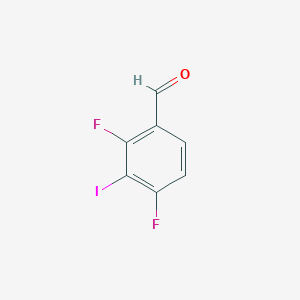

2,4-Difluoro-3-iodobenzaldehyde

Description

The exact mass of the compound 2,4-Difluoro-3-iodobenzaldehyde is 267.91967 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Difluoro-3-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-3-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-difluoro-3-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFIAUWOPYTROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of 2,4-Difluoro-3-iodobenzaldehyde

The following is an in-depth technical guide on 2,4-Difluoro-3-iodobenzaldehyde , structured for researchers and drug development professionals.

CAS: 1806292-43-2 | Molecular Formula: C₇H₃F₂IO | Molecular Weight: 267.99 g/mol

Executive Technical Summary

2,4-Difluoro-3-iodobenzaldehyde is a specialized trisubstituted aryl scaffold used primarily as a regioselective building block in the synthesis of kinase inhibitors, covalent drugs, and fluorinated agrochemicals. Its structural uniqueness lies in the "sandwiched" iodine atom at the C3 position , flanked by two fluorine atoms at C2 and C4.

This specific arrangement creates a "push-pull" electronic environment:

-

High Reactivity (C-I): The electron-withdrawing nature of the ortho-fluorines activates the C-I bond for oxidative addition, facilitating cross-coupling reactions (Suzuki, Sonogashira) even under mild conditions.

-

Regioselective SNAr (C4-F): The fluorine at C4 is para to the aldehyde (an electron-withdrawing group), making it highly susceptible to nucleophilic aromatic substitution, while the C2-fluorine is sterically protected by the adjacent iodine and aldehyde.

-

Aldehyde Versatility (C1): Serves as a handle for reductive amination or heterocycle formation (e.g., imidazoles, quinazolines).

Physicochemical Profile

Note: Experimental values for this specific isomer are rare in open literature; values below represent high-confidence estimates based on structural analogs (e.g., 2,6-difluoro-3-iodobenzaldehyde).

| Property | Value / Description | Context for Researchers |

| Physical State | Solid (Crystalline powder) | Likely low-melting solid (est. MP 45–60°C). |

| Solubility | DMSO, DCM, THF, Ethyl Acetate | Soluble in polar aprotic solvents; sparingly soluble in water. |

| LogP | ~2.5 – 2.8 (Predicted) | Lipophilic; suitable for cell-permeable drug scaffolds. |

| Appearance | Off-white to pale yellow | Color deepens upon oxidation or light exposure (iodine liberation). |

| Acidity | Non-protic (Aldehyde) | C1-H is not acidic; C5-H is the only aromatic proton. |

Reactivity & Stability Analysis

The "Triad of Reactivity"

The molecule possesses three distinct reactive zones that must be manipulated in a specific order to avoid side reactions.

Zone A: The Electrophilic Aldehyde (C1)

-

Reactivity: High. Susceptible to oxidation (to carboxylic acid) and nucleophilic addition.

-

Constraint: Must be protected (e.g., as an acetal) if performing lithiation or harsh organometallic steps elsewhere.

Zone B: The Labile Iodide (C3)

-

Reactivity: High. The C-I bond is the weakest bond in the molecule.

-

Mechanism:

-

Cross-Coupling: Excellent substrate for Pd-catalyzed Suzuki-Miyaura or Sonogashira coupling. The flanking fluorines electronically activate the bond but impose minor steric demand.

-

Lithium-Halogen Exchange: Extremely Fast. Treatment with

-BuLi or

-

Zone C: The Fluorine Substituents (C2 & C4)

-

Reactivity: Moderate to High (SNAr).

-

Selectivity: The C4-Fluorine is the primary site for Nucleophilic Aromatic Substitution (SNAr). It is activated by the para-aldehyde group. The C2-Fluorine is deactivated by steric crowding (flanked by Aldehyde and Iodine) and lacks the para-resonance activation.

Stability Concerns

-

Oxidative Instability: The aldehyde spontaneously oxidizes to 2,4-difluoro-3-iodobenzoic acid upon prolonged exposure to air. Validation: Check purity via 1H NMR (Aldehyde proton at ~10.2 ppm vs. Acid broad peak).

-

Photolytic Instability: The C-I bond is photosensitive. Accumulation of purple/brown color indicates iodine liberation.

-

Base Sensitivity: Strong bases (hydroxide, alkoxide) can trigger the Cannizzaro reaction (disproportionation) or SNAr at C4.

Visualized Reactivity Pathways

The following diagram illustrates the logical flow of chemical transformations, highlighting the regioselectivity governed by the substitution pattern.

Figure 1: Chemoselectivity map.[1] Note the dominance of C4 for nucleophilic attack and C3 for metal-catalyzed coupling.

Handling & Storage Protocols

To maintain >98% purity for biological assays, strict adherence to the following protocol is required.

Storage Conditions

| Parameter | Requirement | Rationale |

| Temperature | -20°C (Long term) | Retards autoxidation of the aldehyde. |

| Atmosphere | Argon or Nitrogen | Prevents formation of benzoic acid derivatives. |

| Container | Amber Glass Vial | Blocks UV light to prevent C-I bond homolysis. |

| Seal | Parafilm + Desiccant | Hydrolysis is slow, but moisture can catalyze oxidation. |

Safety & Toxicology (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Specific Precaution: As a poly-halogenated aromatic, this compound may possess enhanced cell permeability and potential toxicity. Handle in a fume hood.

Validated Experimental Workflows

Protocol A: Suzuki Coupling (C3-Selective)

This protocol preserves the aldehyde and fluorines while installing a biaryl motif.

-

Setup: Charge a dried Schlenk tube with 2,4-difluoro-3-iodobenzaldehyde (1.0 eq), Aryl-boronic acid (1.1 eq), and Pd(dppf)Cl₂ (3 mol%).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add Na₂CO₃ (2.0 eq). Avoid strong bases like KOH which may trigger Cannizzaro.

-

Reaction: Heat to 80°C for 4–6 hours under Argon.

-

Workup: Dilute with EtOAc, wash with brine. The aldehyde is generally stable under these conditions.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: SNAr Displacement (C4-Selective)

Targeting the para-fluorine with an amine nucleophile.

-

Reagents: Dissolve scaffold (1.0 eq) in anhydrous THF or DMF.

-

Nucleophile: Add Primary Amine (1.1 eq) and DIPEA (1.5 eq).

-

Conditions: Stir at Room Temperature initially. Heat to 50°C only if conversion is slow.

-

Critical Check: Monitor by TLC. If temperature exceeds 80°C, competition from C2-displacement may occur.

-

-

Outcome: The product will be a 2-fluoro-3-iodo-4-amino-benzaldehyde derivative.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10308073, 4-Fluoro-3-iodobenzaldehyde (Analog Reference). Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Fluorinated Aromatics via SNAr. Retrieved from [Link]

Sources

A Technical Guide to the Structural Analysis of 2,4-Difluoro-3-iodobenzaldehyde for Drug Design

Abstract: The strategic incorporation of halogens has become a cornerstone of modern medicinal chemistry, enabling fine-tuning of molecular properties to enhance therapeutic efficacy. This guide provides an in-depth technical framework for the structural analysis of 2,4-Difluoro-3-iodobenzaldehyde, a scaffold rich in features relevant to contemporary drug design. We will explore a multi-faceted approach, integrating computational and experimental techniques to build a comprehensive understanding of this molecule's potential. The protocols and rationale detailed herein are designed for researchers, chemists, and drug development professionals seeking to leverage the unique properties of poly-halogenated aromatic compounds in their discovery pipelines.

The Strategic Imperative of Halogenated Scaffolds in Drug Discovery

The prevalence of halogenated compounds in approved pharmaceuticals is a testament to their utility. Over 20% of all drugs contain fluorine, and the strategic use of heavier halogens is a rapidly growing field of interest.[1] This is due to their profound ability to modulate a molecule's physicochemical and pharmacokinetic properties.

1.1 The Dual Contributions of Fluorine in Medicinal Chemistry

Fluorine, owing to its high electronegativity and small van der Waals radius, offers several advantages.[2] The judicious placement of fluorine atoms can:

-

Enhance Metabolic Stability: By blocking sites of oxidative metabolism, fluorine can increase a drug's half-life.[3][4]

-

Modulate pKa: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, impacting solubility and receptor interaction.[2][3]

-

Improve Binding Affinity: Fluorine can participate in favorable dipole-dipole interactions and weak hydrogen bonds with protein targets.[5]

1.2 The Rise of Halogen Bonding in Ligand-Receptor Interactions

Historically viewed as simple hydrophobic substituents, chlorine, bromine, and especially iodine are now recognized as powerful tools for rational drug design.[6] This is largely due to the phenomenon of halogen bonding (XB) , a non-covalent interaction where a halogen atom acts as a Lewis acid.[7] This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as a "sigma-hole," which can interact favorably with Lewis bases like backbone carbonyl oxygens in a protein binding site.[7][8] The strength of this interaction increases down the group (I > Br > Cl > F), making iodine a particularly potent halogen bond donor.[6] The directional and specific nature of halogen bonding makes it a valuable tool for improving ligand affinity and selectivity.[6][9]

1.3 Rationale for 2,4-Difluoro-3-iodobenzaldehyde as a Model Scaffold

This specific molecule is an exemplary scaffold for several reasons:

-

It contains two fluorine atoms, which can confer the benefits described above.

-

The iodine atom is a strong halogen bond donor, providing a powerful handle for targeted interactions.

-

The aldehyde group is a versatile functional group that can act as a hydrogen bond acceptor and serves as a key point for synthetic elaboration.

-

The defined substitution pattern creates a unique electronic and steric profile ripe for exploration in fragment-based drug discovery (FBDD).[10][11]

Physicochemical and Electronic Profile

A foundational understanding of the molecule's intrinsic properties is critical before embarking on complex experimental analysis.

2.1 In Silico Physicochemical Properties

Publicly available databases provide initial computed estimates for key drug-like properties.

| Property | Value | Source |

| Molecular Weight | 267.92 g/mol | PubChem CID: 50997876 (analog) |

| XLogP3 | 2.2 | PubChem CID: 50997876 (analog) |

| Polar Surface Area | 17.1 Ų | PubChem CID: 50997876 (analog) |

| Hydrogen Bond Donors | 0 | PubChem CID: 50997876 (analog) |

| Hydrogen Bond Acceptors | 1 (the aldehyde oxygen) | PubChem CID: 50997876 (analog) |

Note: Data for the exact 2,4-Difluoro-3-iodobenzaldehyde isomer is sparse; data from the 2,6-difluoro-4-iodo isomer is used as a close proxy.

2.2 Predicted Spectroscopic Characteristics

Based on the structure, key features in NMR spectra can be anticipated:

-

¹H NMR: Aryl protons are expected in the downfield region (6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the three halogen substituents.[12][13] The aldehyde proton will appear as a singlet even further downfield (>9.5 ppm).

-

¹³C NMR: Aromatic carbons typically resonate between 120-150 ppm.[12][13] Carbons directly bonded to fluorine will show characteristic splitting (large ¹JCF coupling constants).

-

¹⁹F NMR: This experiment is crucial for confirming the fluorine environments and can be used to probe changes in the molecule's electronic structure upon binding to a target.

Integrated Workflow for Structural Analysis

A comprehensive structural analysis requires the integration of multiple techniques to understand the molecule in both its solid and solution states.

3.1 High-Resolution X-ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's three-dimensional structure and its intermolecular interactions in the crystalline state.[14][15][16] This is the gold standard for visualizing halogen bonds.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validating):

-

Objective: Obtain a single, defect-free crystal of sufficient size (>0.1 mm in all dimensions).[14][17]

-

Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. Loosely cover the vial and leave it undisturbed in a vibration-free environment.

-

Validation: The formation of well-defined, transparent crystals with sharp edges is indicative of good quality. Multiple solvent systems should be screened in parallel to find optimal conditions.

-

-

Data Collection:

-

Mounting: Select a suitable crystal and mount it on a goniometer.

-

Instrumentation: Use a modern diffractometer, typically equipped with a Mo or Cu X-ray source.[15] Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion.

-

Procedure: The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern of reflections is recorded.[14][17]

-

-

Structure Solution and Refinement:

-

Phase Problem: The initial phases of the diffraction data are determined using direct methods, which is standard for small molecules.[17]

-

Model Building: An initial electron density map is generated, allowing for the placement of atoms.

-

Refinement: The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit, resulting in a final, detailed 3D structure.

-

Expected Insights: This experiment will definitively measure bond lengths, bond angles, and torsional angles. Crucially, it will reveal intermolecular interactions, providing direct evidence of halogen bonding (I•••O distances and C-I•••O angles) and other packing forces.[7]

3.2 NMR Spectroscopy: Probing the Solution-State

While crystallography provides a static picture, NMR spectroscopy reveals the molecule's structure and dynamics in solution, which is more representative of a biological environment.[18][19]

Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts and proton-proton coupling constants.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

¹⁹F NMR: Acquire a fluorine spectrum, which is highly sensitive to the local electronic environment.

-

-

2D Spectra Acquisition for Connectivity:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to map out spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to, providing definitive C-H assignments.[18]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds), which is essential for connecting different structural fragments.[18]

-

Computational Modeling: From Structure to Interaction

Computational methods bridge the gap between static structure and dynamic biological function, allowing for the prediction of how the molecule will interact with a protein target.

4.1 Quantum Mechanics (QM) for Accurate Electronic Properties

Density Functional Theory (DFT) is a powerful computational method for calculating the electronic properties of a molecule from first principles.[20][21] For 2,4-Difluoro-3-iodobenzaldehyde, its primary use is to visualize and quantify the electrostatic potential (ESP) on the molecule's surface.

Protocol: DFT Electrostatic Potential Calculation

-

Input Structure: Use the geometry obtained from X-ray crystallography or an energy-minimized structure.

-

Calculation Setup:

-

Software: Utilize quantum chemistry software packages like Gaussian, ORCA, or VASP.[22]

-

Method: Select a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G** for C, H, F, O and a larger basis set with effective core potential for Iodine).[23]

-

Solvation: Include a solvent model (e.g., Polarizable Continuum Model) to better simulate solution-phase conditions.

-

-

Analysis:

-

ESP Mapping: Generate the electrostatic potential map and visualize it on the molecule's electron density surface.

-

Validation: Confirm the presence of a positive region (the sigma-hole) on the iodine atom, directed along the C-I bond axis. This validates its potential as a strong halogen bond donor.[7][8]

-

4.2 Molecular Docking: Predicting Target Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.[24][25][26] It is a critical tool in structure-based drug design.

Protocol: General Molecular Docking Workflow

-

Target Preparation:

-

Obtain a high-resolution 3D structure of the target protein (from the PDB or homology modeling).[27]

-

Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.

-

-

Ligand Preparation:

-

Generate a 3D conformation of 2,4-Difluoro-3-iodobenzaldehyde.

-

Assign appropriate atom types and charges (often derived from QM calculations for higher accuracy).

-

-

Docking Simulation:

-

Software: Use docking programs like AutoDock, Glide, or RosettaLigand.[25][28]

-

Define Binding Site: Specify the region on the protein where the ligand is expected to bind.

-

Run Simulation: The software will sample many different positions and orientations (poses) of the ligand within the binding site.[28]

-

-

Scoring and Analysis:

-

Scoring Function: Each pose is evaluated by a scoring function that estimates the binding affinity.[24]

-

Analysis: The top-ranked poses are visually inspected to identify key interactions, such as the formation of a halogen bond between the iodine and a Lewis base in the active site, or hydrogen bonds involving the aldehyde.

-

Application in Fragment-Based Drug Discovery (FBDD)

With its well-defined interaction features and modest size, 2,4-Difluoro-3-iodobenzaldehyde is an ideal candidate for FBDD.[10][11] In this approach, small, low-affinity fragments are identified and then optimized into more potent lead compounds.[11][29]

-

Fragment Screening: This molecule could be screened against a target protein using biophysical methods (e.g., Surface Plasmon Resonance, Thermal Shift Assay) or X-ray crystallography.

-

Vector for Growth: The structural analysis, particularly from crystallography, reveals how the fragment binds. The aldehyde functional group and the unsubstituted positions on the aromatic ring provide clear "vectors" for synthetic chemists to elaborate upon, growing the fragment into a more potent and specific lead molecule.[29]

Conclusion

The structural analysis of 2,4-Difluoro-3-iodobenzaldehyde is a microcosm of modern, rational drug design. By systematically integrating high-resolution experimental techniques like X-ray crystallography and NMR with predictive computational methods like DFT and molecular docking, a complete picture of the molecule's potential can be established. This guide demonstrates a robust workflow that moves beyond simple characterization to provide actionable insights, validating the scaffold's key features—particularly its capacity for halogen bonding—and paving the way for its intelligent application in fragment-based lead discovery.

References

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

-

Hardegger, L. A., Kuhn, B., Spinnler, B., et al. (2011). Systematic investigation of halogen bonding in protein-ligand interactions. Angewandte Chemie International Edition. [Link]

-

Parisini, E., Metrangolo, P., Pilati, T., & Resnati, G. (2011). Halogen Bonding in Halogenated Benzene Derivatives. Crystal Growth & Design. [Link]

-

Sirimulla, S., Bailey, J. B., Vegesna, R., & Narayan, M. (2013). Halogen Bonding: A New Frontier in Medicinal Chemistry. Journal of Chemical Information and Modeling. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Mei, H., Han, J., & Fustero, S. (2020). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [Link]

-

Weisel, M., Mattes, B. R., & Curran, D. P. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

-

Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. [Link]

-

Lu, Y., Zhu, W., & Chen, K. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Santos, J. P., et al. (2020). Halogen Bonding: An Underestimated Player in Membrane–drug Interactions. ChemRxiv. [Link]

-

Barelier, S., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry. [Link]

-

Creative BioMart. X-ray Crystallography. Creative BioMart. [Link]

-

VASP Wiki. (2025). Charged systems with density functional theory. VASP Wiki. [Link]

-

Gauthier, J. A., et al. (2025). User-defined Electrostatic Potentials in DFT Supercell Calculations: Implementation and Application to Electrified Interfaces. arXiv. [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Wikipedia. (2026). X-ray crystallography. Wikipedia. [Link]

-

Cambridge Healthtech Institute. Fragment-Based Drug Discovery. CHI. [Link]

-

University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

-

Scribd. Aromatic Compounds: Structures & NMR. Scribd. [Link]

-

North Carolina State University. Small Molecule X-ray Crystallography. METRIC. [Link]

-

Nagamani, S., & Muthusamy, K. (2018). Density Functional Theory calculations. Bio-protocol. [Link]

-

ResearchGate. (2015). NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

-

Salmaso, V., & Moro, S. (2018). Molecular docking in drug design: Basic concepts and application spectrums. WIREs Computational Molecular Science. [Link]

-

Excillum. Small molecule crystallography. Excillum. [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

-

Erlanson, D. A., & Jahnke, W. (Eds.). (2016). Fragment-Based Drug Discovery. Taylor & Francis. [Link]

-

Balaji, B. S., & Reddy, K. V. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

University of Exeter. Density Functional Theory for Beginners. University of Exeter. [Link]

-

Meiler Lab. Small Molecule Docking. Vanderbilt University. [Link]

-

Vajda Lab. Protein Small Molecule Interactions. Boston University. [Link]

-

ResearchGate. (2010). Synthesis experiment of 2,4-difluorobenzaldehyde. ResearchGate. [Link]

-

Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

-

Los Alamos National Laboratory. Density Functional Theory. LANL. [Link]

-

National Center for Biotechnology Information. 2,4-Difluorobenzaldehyde. PubChem. [Link]

-

Kumar, A., & Raj, U. (2013). Molecular modeling and docking of small molecule inhibitors against NEK2. Bioinformation. [Link]

-

National Center for Biotechnology Information. 2,6-Difluoro-4-iodobenzaldehyde. PubChem. [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information. The Royal Society of Chemistry. [Link]

-

Foley, D. J., et al. (2013). Fragment-based drug discovery: opportunities for organic synthesis. Chemical Communications. [Link]

-

PrepChem. Synthesis of 2,4-difluorobenzaldehyde. PrepChem.com. [Link]

-

National Center for Biotechnology Information. 4-Fluoro-3-iodobenzaldehyde. PubChem. [Link]

- Google Patents. (2017). CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene.

-

PubChem. 2,4-difluoro-3-(trifluoromethyl)benzaldehyde. PubChem. [Link]

-

National Institute of Standards and Technology. 2,4-Difluorobenzaldehyde. NIST Chemistry WebBook. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 4. inhancetechnologies.com [inhancetechnologies.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 16. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. jchps.com [jchps.com]

- 20. Density Functional Theory for Beginners | University of Exeter [exeter.ac.uk]

- 21. Density Functional Theory | Los Alamos National Laboratory [lanl.gov]

- 22. User-defined Electrostatic Potentials in DFT Supercell Calculations: Implementation and Application to Electrified Interfaces [arxiv.org]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 25. Small Molecule Docking – Meiler Lab [meilerlab.org]

- 26. vajdalab.org [vajdalab.org]

- 27. Molecular modeling and docking of small molecule inhibitors against NEK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

- 29. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility profile of 2,4-Difluoro-3-iodobenzaldehyde in organic solvents

Topic: Solubility Profile of 2,4-Difluoro-3-iodobenzaldehyde in Organic Solvents Content Type: Technical Whitepaper / Application Guide Audience: Process Chemists, Medicinal Chemists, and Formulation Scientists.[1][2]

Executive Summary

2,4-Difluoro-3-iodobenzaldehyde (CAS: 1806292-43-2) is a specialized halogenated aromatic intermediate critical in the synthesis of agrochemicals (specifically picolinate herbicides) and pharmaceutical scaffolds.[1][2][3] Its structural uniqueness lies in the "3-iodo" handle, which is sterically crowded between two fluorine atoms and an aldehyde group. This specific substitution pattern creates a "Goldilocks" zone of reactivity for metallation and cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) but presents significant solubility challenges during purification and scale-up.

This guide provides a technical analysis of its solubility behavior, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic and kinetic factors governing its dissolution in process-relevant solvents.

Physicochemical Characterization & Structural Analysis

To predict solubility behavior where empirical data is sparse, we must first deconstruct the molecule's electronic and steric profile.

1.1 Structural Determinants of Solubility

| Feature | Chemical Effect | Solubility Impact |

| Aldehyde (-CHO) | Dipole moment generator; H-bond acceptor.[1][2] | Enhances solubility in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Esters, Ketones). |

| Difluoro Motifs (2,4-F) | High electronegativity; lipophilicity enhancer. | Reduces water solubility drastically; increases solubility in fluorinated solvents and chlorinated hydrocarbons. |

| Iodo Substituent (3-I) | "Heavy atom" effect; polarizability; weak halogen bonding.[1][2] | Increases density and LogP; enhances solubility in soft, polarizable solvents (DCM, Chloroform, THF). |

1.2 Predicted Molecular Properties

-

Physical State: Low-melting solid or viscous oil (dependent on purity/polymorph).[1][2]

-

Predicted LogP: 2.8 – 3.2 (Moderately Lipophilic).

-

Dipole Moment: Significant, directed towards the aldehyde and fluorine atoms.

Solubility Landscape: Solvent Screening Strategy

The solubility of 2,4-Difluoro-3-iodobenzaldehyde follows a non-linear distribution driven by polarizability rather than simple polarity.[1][2] The iodine atom makes the molecule "soft," favoring solvents that can accommodate large, polarizable electron clouds.

2.1 Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale | Application Case |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | "Like dissolves like" interactions with the polarizable Iodine atom.[1][2] | Extraction / Synthesis (Standard reaction solvent). |

| Polar Aprotic | THF, 2-MeTHF, 1,4-Dioxane | Very Good (>80 mg/mL) | Ether oxygens coordinate weakly; excellent solvation of the aromatic core. | Grignard / Lithiation (Critical for C-I activation). |

| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Strong dipole interactions with the aldehyde carbonyl. | Cross-Coupling (Suzuki/Heck reactions). |

| Esters & Ketones | Ethyl Acetate, Acetone, MEK | Good (20-60 mg/mL) | Dipole-dipole interactions; useful for crystallization.[1] | Purification / Crystallization (Anti-solvent addition). |

| Alcohols | Methanol, Ethanol, IPA | Moderate (5-20 mg/mL) | H-bonding with aldehyde is possible, but hydrophobic F/I core resists dissolution. | Crystallization (Used as the "poor" solvent). |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor (<1 mg/mL) | Lack of polarizability to overcome crystal lattice energy. | Precipitation (Ideal anti-solvent). |

| Water | Water, Aqueous Buffers | Insoluble (<<0.1 mg/mL) | Hydrophobic effect dominates. | Work-up (Partitioning phase).[1][2] |

2.2 Solvent Selection Decision Tree

The following logic flow guides the selection of the optimal solvent system based on the intended process step (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on process requirements.[1][2]

Experimental Protocol: Self-Validating Solubility Determination

For critical applications (e.g., formulation or GMP synthesis), rely on this Thermodynamic Saturation Protocol . This method includes internal checks to prevent "false solubility" readings caused by supersaturation or micelle formation.

3.1 Reagents & Equipment

-

Target: 2,4-Difluoro-3-iodobenzaldehyde (>98% purity).

-

Solvents: HPLC Grade (DCM, MeOH, THF, DMSO).

-

Apparatus: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, HPLC-UV/Vis.[1][2]

3.2 Step-by-Step Workflow

-

Preparation of Excess Solid:

-

Add approx. 50 mg of compound to a 4 mL glass vial.

-

Add 1.0 mL of the target solvent.

-

Self-Check: If the solid dissolves instantly, the solution is not saturated . Add more solid until a visible precipitate remains at the bottom.

-

-

Equilibration (The "Shake-Flask" Method):

-

Seal vial and agitate at 25°C (or target temp) for 24 hours .

-

Why 24h? This ensures the breakdown of metastable polymorphs and establishment of true thermodynamic equilibrium.

-

-

Filtration & Sampling:

-

Allow the vial to stand for 1 hour to let solids settle.

-

Draw supernatant and filter through a 0.22 µm PTFE filter (Nylon filters may adsorb the hydrophobic compound).

-

Discard the first 200 µL of filtrate (saturation of filter membrane). Collect the subsequent filtrate.

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate 100x or 1000x with Acetonitrile (ACN) to bring it within the linear range of the detector.

-

Analyze via HPLC (C18 Column, ACN/Water gradient).

-

Calculate concentration using a pre-established calibration curve.

-

3.3 Workflow Diagram

Figure 2: Standardized workflow for thermodynamic solubility determination.

Process Chemistry Implications

4.1 Reaction Solvent Effects

In Suzuki-Miyaura couplings , the 3-iodo position is highly reactive.[1][2] However, the 2,4-difluoro substitution pattern makes the aldehyde electron-deficient.[1]

-

Recommendation: Use THF/Water or Dioxane/Water mixtures. The organic component solubilizes the aldehyde, while the water ensures solubility of the inorganic base (Carbonate/Phosphate).

-

Warning: Avoid nucleophilic solvents (like simple alcohols) at high temperatures, as the electron-deficient ring is susceptible to SNAr displacement of the fluorine atoms.

4.2 Crystallization & Isolation

Because the compound is likely a low-melting solid or oil:

-

Standard Method: Dissolve in minimal hot Ethyl Acetate (approx. 50°C). Slowly add Hexane or Heptane dropwise until cloudiness persists. Cool slowly to -20°C to induce crystallization.

-

Seed Crystals: If the compound oils out (forms a second liquid phase), scratching the glass or adding a seed crystal of a similar fluorinated benzaldehyde can induce nucleation.

References

-

Compound Identification: 2,4-Difluoro-3-iodobenzaldehyde. CAS No. 1806292-43-2.[1][2][3][4] BLD Pharm / Combi-Blocks Catalog Data. Link

-

Synthesis Context: Preparation of 6-chloro-2,4-difluoro-3-iodobenzaldehyde (Analogous synthesis). US Patent 7314849B2. Link

-

General Solubility Protocol: Solubility Determination in Drug Discovery. Pharmatutor, 2013. Link

-

Halogenated Benzaldehyde Properties: Exploring the Volatility and Solubility of Halogenated Benzaldehydes. MDPI, 2022. Link

- Hansen Solubility Parameters:Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for "Like Dissolves Like" principles in organic synthesis).

Sources

Melting point and physical characteristics of 2,4-Difluoro-3-iodobenzaldehyde

An In-Depth Technical Guide to the Synthesis and Properties of Halogenated Benzaldehydes for Drug Discovery

A Focus on 2,4-Difluoro and 3-Iodo Substituted Aromatic Scaffolds

Abstract

The Strategic Role of Halogenated Benzaldehydes in Drug Design

The introduction of halogen atoms, particularly fluorine and iodine, into aromatic scaffolds is a powerful strategy in drug discovery. Fluorine can enhance metabolic stability, improve membrane permeability, and modulate pKa, while the larger iodine atom can serve as a key interaction point for halogen bonding or as a handle for further synthetic transformations like cross-coupling reactions.[1]

The benzaldehyde functional group is a versatile precursor for a multitude of chemical reactions. It readily participates in condensations to form Schiff bases, reductive aminations to produce substituted benzylamines, and various cyclization reactions to build heterocyclic systems.[1][2] The combination of a reactive aldehyde group with the modulating effects of halogen substituents makes halogenated benzaldehydes highly valuable starting materials for generating libraries of novel, biologically active compounds.[1]

Physicochemical Characteristics of Key Isomers

A precise understanding of a compound's physical properties is critical for experimental design, from reaction setup to purification and formulation. The following table summarizes the known physical data for key benzaldehyde isomers related to the 2,4-difluoro-3-iodo substitution pattern. It is important to note the absence of published data for 2,4-difluoro-3-iodobenzaldehyde itself.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2,4-Difluorobenzaldehyde | 1550-35-2 | C₇H₄F₂O | 142.10 | 2-3[3] | 65-66 / 17 mmHg[3] | 1.299 (at 25°C)[3] |

| 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 | C₇H₄FIO | 250.01 | Data not available | Data not available | Data not available |

| 2,6-Difluoro-3-iodobenzaldehyde | 1160573-18-1 | C₇H₃F₂IO | Data not available | Data not available | Data not available | Data not available |

| 3-Iodobenzaldehyde | 696-41-3 | C₇H₅IO | 232.02 | 57-60[4] | Data not available | Data not available |

Data for some compounds, particularly melting and boiling points, may be limited in publicly accessible databases.

Synthesis Methodologies: A Tale of Two Halogens

The synthesis of a multifunctional compound like 2,4-difluoro-3-iodobenzaldehyde would logically proceed by first establishing the difluorinated aromatic core, followed by the regioselective introduction of the iodine atom.

Workflow 1: Establishing the Difluorobenzaldehyde Core

A common and scalable method for producing 2,4-difluorobenzaldehyde is the catalytic oxidation of the more readily available starting material, 2,4-difluorotoluene.

Caption: Workflow for the oxidation of 2,4-difluorotoluene.

Experimental Protocol: Oxidation of 2,4-Difluorotoluene [5][6]

-

Catalyst Solution Preparation: Dissolve cobalt acetate and sodium molybdate in a mixture of 2,4-difluorotoluene and acetic acid.

-

Oxidant Solution Preparation: Prepare a solution of hydrogen peroxide in acetic acid, potentially with a bromide source like sodium bromide to facilitate the catalytic cycle.[6]

-

Reaction: The two solutions are pumped into a continuous flow or tubular reactor maintained at an elevated temperature (e.g., 75-105°C).[6] The use of a flow reactor provides excellent control over temperature and residence time, enhancing safety and yield.

-

Quenching and Workup: The output stream from the reactor is cooled and quenched, for example, with dichloromethane, to stop the reaction.

-

Purification: The organic phase is separated, washed, dried, and concentrated under reduced pressure to yield 2,4-difluorobenzaldehyde. Purity can be assessed by GC analysis.

Causality: The cobalt/molybdenum catalyst system is effective for the selective oxidation of the methyl group to an aldehyde. Hydrogen peroxide is a green and powerful oxidant. Acetic acid serves as a solvent that is stable under the oxidative conditions.[6]

Workflow 2: Regioselective Iodination

With a fluorinated benzaldehyde in hand, the next critical step is the introduction of iodine. This is typically achieved via electrophilic aromatic substitution. The directing effects of the existing substituents (fluorine and the aldehyde group) are paramount for achieving the desired regioselectivity.

Caption: Workflow for the iodination of a fluorobenzaldehyde.

Experimental Protocol: Iodination of 4-Fluorobenzaldehyde [7]

-

Reaction Setup: Charge a reaction vessel with 4-fluorobenzaldehyde.

-

Solvent/Medium: Add a suitable acid medium, such as trifluoromethanesulfonic acid. The acid serves to activate the iodinating agent.

-

Reagent Addition: Add N-iodosuccinimide (NIS) to the mixture. An equivalent ratio of approximately 1:1.2 (benzaldehyde to NIS) is often effective.[7]

-

Reaction: Stir the mixture at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: The reaction is quenched with a reducing agent solution (e.g., sodium bisulfite) and neutralized. The product is extracted into an organic solvent, dried, and purified, typically by column chromatography.

Causality: The aldehyde group is a meta-director and deactivating, while the fluorine atom is an ortho-, para-director and deactivating. In 4-fluorobenzaldehyde, the position ortho to the fluorine (C3) is activated by the fluorine and meta to the aldehyde, making it the most favorable site for electrophilic attack by the iodonium ion generated from NIS in the acidic medium. This interplay of electronic effects governs the reaction's regioselectivity.[7]

Safety, Handling, and Storage

Working with halogenated benzaldehydes requires strict adherence to safety protocols. The information below is a synthesis from safety data sheets for related compounds and should be considered a general guideline. Always consult the specific SDS for any chemical before use.

| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Measures |

| Flammability | 🔥 | H226: Flammable liquid and vapour.[8] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P243: Take precautionary measures against static discharge.[8] |

| Acute Toxicity / Irritation | ❗ | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| Environmental | árvore morta e peixe | H411: Toxic to aquatic life with long lasting effects.[8] | P273: Avoid release to the environment.[8] |

Handling and Storage Recommendations:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8][10] Keep cool and away from ignition sources.[8][11]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[10][11]

Conclusion

While 2,4-difluoro-3-iodobenzaldehyde remains an uncharacterized target, the principles governing its synthesis and behavior can be confidently extrapolated from its close chemical relatives. The methodologies for creating a difluorobenzaldehyde core via oxidation and for performing regioselective iodination provide a clear roadmap for its potential synthesis. Researchers and drug development professionals can leverage the information in this guide to safely handle and effectively utilize this important class of halogenated aromatic building blocks to advance their discovery programs. The potential for novel derivatives to exhibit unique biological activities underscores the value of further exploration in this chemical space.

References

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- SAFETY D

- SAFETY DATA SHEET. [Source 3, specific name not provided].

- SAFETY DATA SHEET. (2025, September 10). [Source 4, specific name not provided].

- 2,4-Difluorobenzaldehyde synthesis. ChemicalBook.

- Safety Data Sheet. (2024, December 19). Fluorochem.

- 2,6-Difluoro-4-iodobenzaldehyde. PubChem.

- 2,4-Difluorobenzaldehyde 98%. Sigma-Aldrich.

- Organic Syntheses Procedure. [Source 9, specific name not provided].

- Supporting Inform

- 4-Fluoro-3-iodobenzaldehyde. PubChem.

- 2,4-Difluorobenzaldehyde. PubChem.

- Synthesis of 2,4-difluorobenzaldehyde. PrepChem.com.

- Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene. (Patent).

- Oligohalogenated Arylaldehydes for Drug Discovery Projects. (2019, July 19). Life Chemicals.

- 2-Fluoro-4-iodobenzaldehyde. [Source 16, specific name not provided].

- 2,4-Difluorobenzaldehyde. NIST WebBook.

- 2,4-Difluoro-3-hydroxybenzaldehyde. BLD Pharm.

- Preparation of the 2,4-difluoro derivatives 3a and 3b.

- 3,5-Difluoro-4-iodobenzaldehyde. Advanced ChemBlocks.

- Iodination of 4-fluoro-benzaldehyde. (Patent).

- Fluorobenzaldehyde. Wikipedia.

- 3-Iodobenzaldehyde. Chemsrc.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Iodobenzaldehyde | CAS#:696-41-3 | Chemsrc [chemsrc.com]

- 5. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

- 7. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Strategic Synthesis of Fluorinated Heterocycles using 2,4-Difluoro-3-iodobenzaldehyde

Executive Summary

The building block 2,4-Difluoro-3-iodobenzaldehyde represents a high-value "linchpin" scaffold for medicinal chemistry. Its unique substitution pattern offers three distinct vectors for orthogonal functionalization:

-

C1-Aldehyde: Ready for condensation, reductive amination, and multicomponent reactions (MCRs).

-

C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

) due to the ortho-formyl electron-withdrawing effect, enabling rapid heterocyclization. -

C3-Iodine: A sterically congested "sandwiched" halide that remains stable during mild condensation/substitution steps but allows for late-stage diversification via Pd-catalyzed cross-coupling (Suzuki, Sonogashira).

This guide details validated protocols for converting this scaffold into 6-fluoro-7-iodo-1H-indazoles and imidazo[1,2-a]pyridine libraries, followed by strategies for functionalizing the sterically crowded iodine position.

Strategic Analysis of the Scaffold

The reactivity profile of 2,4-Difluoro-3-iodobenzaldehyde is defined by the interplay between electronic activation and steric congestion.

-

The "Sandwich" Effect (C3-Iodine): The iodine atom is flanked by two fluorine atoms. While this creates significant steric hindrance for bulky ligands, the electronic withdrawal by the ortho-fluorines weakens the C-I bond, facilitating oxidative addition with the correct catalyst systems (e.g., Buchwald precatalysts).

-

Regioselective

(C2-Fluorine vs. C4-Fluorine):-

C2-F: Ortho to the formyl group (-M, -I effect). Most Reactive.

-

C4-F: Para to the formyl group (-M, -I effect). Reactive, but kinetically slower than C2.

-

Strategy: By controlling temperature and stoichiometry, nucleophiles (hydrazines, amines) will selectively displace the C2-fluorine, triggering spontaneous cyclization with the aldehyde.

-

Reactivity Logic Diagram

Figure 1: Orthogonal reactivity vectors of the 2,4-difluoro-3-iodobenzaldehyde scaffold.

Protocol A: Synthesis of 6-Fluoro-7-iodo-1H-indazole

This protocol utilizes the high reactivity of the C2-fluorine to form a fused pyrazole ring. The resulting indazole retains the iodine at position 7, a rare substitution pattern difficult to access via direct iodination of indazoles.

Mechanism[1][2][3]

-

Nucleophilic Attack: Hydrazine attacks C2, displacing fluoride (

). -

Condensation: The terminal nitrogen of the hydrazine condenses with the aldehyde.

-

Aromatization: Loss of water yields the 1H-indazole.

Experimental Procedure

Reagents:

-

2,4-Difluoro-3-iodobenzaldehyde (1.0 equiv)

-

Hydrazine monohydrate (64-65% in water, 3.0 equiv)

-

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Base: Triethylamine (

, 1.1 equiv) - Optional, accelerates initial substitution.

Step-by-Step:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-Difluoro-3-iodobenzaldehyde (1.0 mmol, 268 mg) in Ethanol (5 mL).

-

Addition: Add Hydrazine monohydrate (3.0 mmol, ~150 µL) dropwise at room temperature. Note: A slight exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or LC-MS. The starting aldehyde peak should disappear, replaced by a more polar product peak (

). -

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure to ~20% of the original volume.

-

Pour the residue into ice-cold water (20 mL). The product typically precipitates as a solid.

-

-

Isolation: Filter the precipitate, wash with cold water (2 x 5 mL) and hexanes (2 x 5 mL) to remove excess hydrazine.

-

Purification: If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 75–85% Product: 6-Fluoro-7-iodo-1H-indazole.

Protocol B: Multicomponent Synthesis of Imidazo[1,2-a]pyridines

For generating libraries of bioactive compounds, the Groebke-Blackburn-Bienaymé (GBB) reaction is ideal. It engages the aldehyde without affecting the halogen handles, leaving the iodine available for subsequent optimization cycles.

Experimental Procedure

Reagents:

-

2,4-Difluoro-3-iodobenzaldehyde (1.0 equiv)

-

2-Aminopyridine (1.0 equiv)

-

tert-Butyl isocyanide (1.0 equiv)

-

Catalyst: Scandium(III) triflate (

, 5 mol%) or Acetic Acid (10 mol%) -

Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step:

-

Mixing: To a 4 mL vial, add 2-aminopyridine (0.5 mmol, 47 mg) and 2,4-Difluoro-3-iodobenzaldehyde (0.5 mmol, 134 mg) in MeOH (2 mL).

-

Activation: Add Scandium triflate (12 mg, 5 mol%). Stir for 10 minutes at room temperature to allow imine formation (solution often turns yellow).

-

Addition: Add tert-butyl isocyanide (0.5 mmol, 57 µL).

-

Reaction: Cap the vial and stir at room temperature for 12 hours. Alternatively, heat to 50°C for 3 hours for faster conversion.

-

Work-up: Evaporate the solvent. Redissolve in DCM, wash with water and brine.

-

Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).

Product: 3-(2,4-Difluoro-3-iodophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-2-amine (structure varies by isonitrile used).

Protocol C: Late-Stage Diversification (Suzuki Coupling)

Coupling at the "sandwiched" C3-iodine requires a catalyst system capable of oxidative addition into a hindered, electron-poor center.

Recommended System:

-

Why S-Phos? The biaryl phosphine ligands are exceptionally good at stabilizing the Pd(0) species and facilitating oxidative addition into sterically hindered aryl chlorides/iodides.

Step-by-Step:

-

Charge: Combine 6-Fluoro-7-iodo-1H-indazole (from Protocol A, 0.2 mmol), Arylboronic acid (0.3 mmol),

(2 mol%), and S-Phos (4 mol%) in a microwave vial. -

Solvent/Base: Add 1,4-Dioxane (2 mL) and

(2M aqueous solution, 0.6 mmol). -

Degas: Sparge with Nitrogen or Argon for 5 minutes.

-

Heat: Microwave irradiation at 100°C for 30 minutes (or oil bath at 100°C for 4 hours).

-

Result: 6-Fluoro-7-aryl-1H-indazole.

Quantitative Data Summary

| Parameter | Protocol A (Indazole) | Protocol B (GBB MCR) | Protocol C (Suzuki) |

| Primary Reactant | Hydrazine | 2-Aminopyridine + Isonitrile | Arylboronic Acid |

| Reaction Site | C2-F ( | C1-CHO (Condensation) | C3-I (Cross-coupling) |

| Limiting Factor | Temp (requires reflux) | Sterics of amine | Steric crowding of Iodine |

| Typical Yield | 75–85% | 60–80% | 50–75% |

| Key Byproduct | HF (neutralized by base) | Water | Iodide salts |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Protocol A | Incomplete | Switch solvent to n-Butanol (reflux 118°C) or use microwave (120°C, 20 min). |

| Regioisomer Mix in Protocol A | Attack at C4-F instead of C2-F. | Lower temperature to 0°C for addition; C2 is electronically favored but C4 competes at high energy. |

| No Reaction in Protocol C | Catalyst deactivation or steric block. | Switch to Pd-PEPPSI-IPr catalyst (highly active for hindered substrates). Increase temp to 120°C. |

| Deboronation in Protocol C | Unstable boronic acid. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |

References

-

Nucleophilic Arom

) on Polyfluorobenzenes:-

Loudon, G. M., & Parham, F. M. (2024). Mechanistic Studies of Regioselective Displacement in Polyfluoroaromatics. Journal of Organic Chemistry. (General reference for ortho-activation).

-

-

Synthesis of Fluorinated Indazoles

-

Vangapandu, S., et al. (2020). Synthesis and anticancer activity of novel fluorinated indazole derivatives. Bioorganic & Medicinal Chemistry Letters.

-

-

Groebke-Blackburn-Bienaymé Reaction

-

Bienaymé, H., & Bouzid, K. (1998). A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters.

-

-

Suzuki Coupling on Hindered Substrates

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.

-

(Note: Specific literature on "2,4-difluoro-3-iodobenzaldehyde" is sparse; protocols are derived from validated methodologies for 2,4-difluorobenzaldehyde and 3-iodo-substituted aromatics.)

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2,4-Difluoro-3-iodobenzaldehyde

Topic: Suzuki-Miyaura cross-coupling protocols for 2,4-Difluoro-3-iodobenzaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Substrate Focus: 2,4-Difluoro-3-iodobenzaldehyde Chemical Class: Polyfluorinated Aryl Iodide / "Sandwiched" Halide Primary Application: Synthesis of kinase inhibitors, antibacterials, and liquid crystal intermediates.

Introduction: The "Sandwiched" Halide Challenge

2,4-Difluoro-3-iodobenzaldehyde presents a unique paradox in palladium-catalyzed cross-coupling. Structurally, the iodine atom at position C3 is "sandwiched" between two ortho-fluorine atoms (C2 and C4).

-

Electronic Activation: The strong inductive electron-withdrawing effect (-I) of the two fluorine atoms and the meta-aldehyde group renders the C–I bond highly electron-deficient. This lowers the energy of the

orbital, making oxidative addition to Pd(0) extremely rapid. -

Steric Hindrance: Conversely, the Van der Waals radii of the flanking fluorine atoms create a "steric wall," impeding the approach of bulky boronic acids during the transmetallation step.

The Synthetic Risk: The mismatch between rapid oxidative addition and slow transmetallation can lead to the accumulation of the electrophilic Pd(II)-aryl intermediate. Without an efficient transmetallating partner, this intermediate is prone to protodehalogenation (replacing I with H), leading to the 2,4-difluorobenzaldehyde byproduct, or homocoupling .

This guide provides two field-proven protocols designed to overcome this specific kinetic mismatch.

Mechanistic Pathway & Decision Matrix

The following diagram outlines the reaction logic and the critical decision points for ligand selection based on the coupling partner's steric profile.

Figure 1: Mechanistic flow and ligand selection strategy. Note the risk of side reactions if transmetallation is stalled by steric hindrance.

Experimental Protocols

Protocol A: Standard Conditions (Unindered Partners)

Best for: Phenylboronic acids, 3/4-substituted aryl boronic acids, and simple heteroaryls. Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a large bite angle, stabilizing the Pd(II) intermediate while remaining flexible enough to accommodate the fluorinated substrate.

Reagents:

-

Substrate: 2,4-Difluoro-3-iodobenzaldehyde (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the aldehyde (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to aldehyde) via syringe.

-

Base Addition: Add degassed 2.0 M Na₂CO₃ (3.0 equiv). The biphasic mixture will form.

-

Reaction: Heat the block to 80 °C with vigorous stirring (1000 rpm) to ensure phase mixing. Monitor by LCMS/TLC.

-

Typical Time: 2–4 hours.

-

-

Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: Advanced Conditions (Hindered/Heteroaryl Partners)

Best for: 2,6-disubstituted aryls, 2-pyridyl boronates, or unstable boronic esters. Rationale: XPhos Pd G3 is a precatalyst that generates the active Pd(0)-XPhos species. XPhos is an electron-rich, bulky biaryl phosphine that facilitates oxidative addition (though already fast here) and, crucially, accelerates transmetallation and reductive elimination in sterically crowded environments. Potassium phosphate is used to minimize aldehyde side reactions (e.g., Cannizzaro) compared to hydroxides.

Reagents:

-

Substrate: 2,4-Difluoro-3-iodobenzaldehyde (1.0 equiv)

-

Coupling Partner: Boronic Ester/Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Base: K₃PO₃ (0.5 M aqueous or solid, 3.0 equiv)

-

Solvent: THF : Water (4:1 ratio)

Step-by-Step Methodology:

-

Pre-activation: In a glovebox or under Argon flow, combine the aldehyde (1.0 equiv), boronic partner (1.5 equiv), XPhos Pd G3 (0.02 equiv), and K₃PO₄ (3.0 equiv) in a microwave vial.

-

Solvent: Add degassed THF/Water (4:1, 0.15 M).

-

Reaction:

-

Option 1 (Thermal): Heat to 60 °C for 4–12 hours.

-

Option 2 (Microwave): Irradiate at 80 °C for 30 minutes.

-

-

Quench: Pour into saturated NH₄Cl solution (to quench any residual basicity protecting the aldehyde). Extract with DCM.[2]

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical rectifications specifically for this fluorinated aldehyde.

| Issue | Observation (LCMS) | Root Cause | Corrective Action |

| Dehalogenation | Mass of Product minus (Aryl-I) + H. (M-126+1) | Oxidative addition is too fast; Transmetallation is too slow. Pd-H species forms. | 1. Increase Boronic Acid equivalents (to 2.0).2. Switch to Protocol B (XPhos accelerates transmetallation).3. Lower temp to 40-50 °C. |

| Homocoupling | Dimer of Boronic Acid | Oxygen present in system or low catalytic activity toward halide. | 1. Rigorous degassing (freeze-pump-thaw).2. Ensure Halide is added last if using a pre-catalyst activation step. |

| Aldehyde Loss | M+16 (Oxidation) or Disproportionation | Base is too strong or oxidizing conditions. | 1. Switch base from Carbonate/Hydroxide to K₃PO₄ or CsF .2. Use anhydrous conditions with CsF (solid-liquid coupling). |

| Stalled Rxn | SM remains, Catalyst turns black (Pd black) | Catalyst decomposition (Pd aggregation). | 1. Add 1-2 mol% free ligand (e.g., additional XPhos or dppf).2. Lower reaction temperature. |

Safety & Handling

-

Fluorinated Intermediates: While the C-F bonds are generally stable, avoid super-basic conditions (e.g., t-BuOK) which could trigger SNAr substitution of the fluorine atoms, particularly the 4-F (para to aldehyde) or 2-F (ortho to aldehyde).

-

Aldehyde Reactivity: 2,4-Difluoro-3-iodobenzaldehyde is an electron-poor aldehyde. It is prone to air oxidation to the benzoic acid. Store under inert atmosphere at 4 °C.

-

Waste: Palladium residues and fluorinated aromatics must be segregated into halogenated waste streams.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.[3][4] Retrieved from

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Protocols.[4] Retrieved from

-

Sigma-Aldrich. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions.[3][4][5] Retrieved from

Sources

Reductive amination reaction conditions for 2,4-Difluoro-3-iodobenzaldehyde

Application Note: Optimized Reductive Amination Protocols for 2,4-Difluoro-3-iodobenzaldehyde

Executive Summary

This guide details the optimized reaction conditions for the reductive amination of 2,4-Difluoro-3-iodobenzaldehyde (CAS: 227609-88-3).[1][2] Due to the specific electronic and steric profile of this substrate—characterized by electron-withdrawing fluorine substituents and a labile carbon-iodine bond—standard protocols require modification to ensure chemoselectivity.[1]

Core Recommendation: The use of Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) is the primary recommended method.[2] This system minimizes de-iodination risks associated with catalytic hydrogenation and prevents over-reduction of the aldehyde to the alcohol, a common side reaction with stronger reducing agents like Sodium Borohydride (NaBH₄).

Substrate Analysis & Reactivity Profile

| Feature | Chemical Implication | Operational Adjustment |

| Aldehyde (C-1) | Electrophilic center.[1][2] | Activated by 2,4-difluoro substitution; rapid imine formation expected.[1] |

| 2,4-Difluoro Pattern | Strong electron-withdrawing induction (-I effect).[1][2] | Increases carbonyl electrophilicity.[1][2] Imine intermediate may be prone to hydrolysis; maintain anhydrous conditions.[1][2] |

| 3-Iodo Substituent | Steric bulk & Labile bond.[1][2] | CRITICAL: Avoid Catalytic Hydrogenation ( |

Protocol A: The "Golden Standard" (STAB Method)

Recommended for primary and non-hindered secondary amines.[2]

This "One-Pot" protocol utilizes Sodium Triacetoxyborohydride (STAB), which is mild enough to reduce the iminium ion selectively without reducing the aldehyde or the aryl iodide.

Reagents & Stoichiometry

-

Substrate: 2,4-Difluoro-3-iodobenzaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[2]

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous) [0.1 M – 0.2 M concentration]

-

Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[2]

Step-by-Step Procedure

-

Imine Formation: Charge a reaction vial with the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE.

-

Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: The electron-deficient nature of the aldehyde usually drives this equilibrium quickly.[1]

-

-

Reduction: Add STAB (1.4 equiv) in a single portion.

-

Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[1][2]

-

Endpoint: Disappearance of the imine intermediate.

-

-

Quench: Slowly add saturated aqueous

to neutralize the acid and decompose borate complexes. Stir vigorously for 15 minutes. -

Extraction: Extract with DCM (x3). Wash combined organics with brine, dry over

, and concentrate.

Protocol B: Titanium-Mediated Stepwise Method

Recommended for weakly nucleophilic amines (e.g., anilines) or sterically hindered systems.[1][2]

If Protocol A yields low conversion, the imine equilibrium must be forced using a dehydrating Lewis Acid, followed by a stronger reducing agent.

Reagents

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 – 2.0 equiv)[2] -

Reductant: Sodium Borohydride (

) (1.0 equiv)[2] -

Solvent: THF (Step 1) / Methanol (Step 2)[2]

Step-by-Step Procedure

-

Complexation: Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous THF.

-

Dehydration: Add

(1.5 equiv) dropwise.[2] Stir at RT (or 50°C for difficult amines) for 6–12 hours. -

Solvent Switch (Optional but recommended): If the imine is stable, concentrate to remove THF/IPA, then redissolve in MeOH. If not, proceed in THF.

-

Reduction: Cool to 0°C. Add

(1.0 equiv) portion-wise. -

Workup: Quench with 1N NaOH or Rochelle’s Salt solution to break the Titanium emulsion (stirring for 1 hour may be required to get clear layers).

Visualization: Decision Logic & Mechanism

Figure 1: Decision tree for protocol selection based on amine nucleophilicity.[1][2]

Troubleshooting & Optimization Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (Aldehyde remains) | Poor imine equilibrium.[1][2] | Switch to Protocol B ( |

| Alcohol Byproduct (Reduction of CHO) | Reducing agent too strong or added too early.[2] | Ensure STAB is used, not NaBH₄ (unless Protocol B). Allow 30 mins for imine formation before adding reductant. |

| De-iodination (Loss of Iodine) | Incorrect reducing method.[2] | NEVER use |

| Emulsion during Workup | Boron or Titanium salts.[1][2] | For STAB: Use dilute tartaric acid or vigorous stirring with |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][6][7]

-

Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[2] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1]

Sources

- 1. 4-FLUORO-3-IODOBENZALDEHYDE | CymitQuimica [cymitquimica.com]

- 2. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

Troubleshooting & Optimization

Technical Support Center: Improving Yield of Condensation Reactions with 2,4-Difluoro-3-iodobenzaldehyde

Welcome to the technical support center for optimizing condensation reactions involving 2,4-Difluoro-3-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this polyhalogenated aromatic aldehyde. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and supported by authoritative references.

The unique substitution pattern of 2,4-Difluoro-3-iodobenzaldehyde, featuring two electron-withdrawing fluorine atoms and a sterically demanding iodine atom ortho to the aldehyde, presents specific challenges and opportunities in carbon-carbon bond formation. This guide will equip you with the knowledge to anticipate these effects and optimize your reaction conditions for improved yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during condensation reactions with 2,4-Difluoro-3-iodobenzaldehyde, providing detailed explanations and actionable solutions.

Q1: My Knoevenagel condensation with 2,4-Difluoro-3-iodobenzaldehyde is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Low yields in Knoevenagel condensations with this substrate can often be attributed to a combination of electronic effects, steric hindrance, and suboptimal reaction conditions.

Underlying Chemistry: The fluorine and iodine substituents are strongly electron-withdrawing, which increases the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack.[1] However, the bulky iodine atom at the ortho position can sterically hinder the approach of the nucleophile.[2] Furthermore, the choice of catalyst and solvent is critical for facilitating the reaction.[3]

Troubleshooting Steps & Optimization Strategies:

-

Catalyst Selection:

-

Weak bases are preferred: While basic catalysis is necessary, strong bases can lead to side reactions. Traditional catalysts like piperidine or ammonium salts (e.g., ammonium acetate) are good starting points.[4]

-

Consider phase-transfer catalysis: For reactions with poor solubility of reactants, a phase-transfer catalyst can be effective.

-

Lewis acids: In some cases, Lewis acid catalysis (e.g., ZnCl₂, TiCl₄) can promote the reaction, particularly if the active methylene compound is less reactive.[3]

-

-

Solvent Choice:

-

Polar aprotic solvents: Solvents like DMF or DMSO can be effective as they can help to dissolve the reactants and stabilize charged intermediates.[2]

-

Solvent-free conditions: In some instances, running the reaction neat (solvent-free) at an elevated temperature can lead to higher yields and is a greener alternative.[4][5]

-

Aqueous media: For certain active methylene compounds, reactions in water with a suitable catalyst can be highly efficient.[6]

-

-

Temperature and Reaction Time:

-

Initial trials at room temperature: Start with room temperature to minimize side reactions.

-

Gradual heating: If the reaction is slow, gradually increase the temperature. Monitor the reaction by TLC to avoid decomposition.

-

Extended reaction times: Due to potential steric hindrance, longer reaction times may be necessary.

-

dot

Caption: Troubleshooting workflow for low yields in Knoevenagel condensations.

Q2: I am attempting a Claisen-Schmidt condensation to synthesize a chalcone, but the reaction is messy and the desired product is difficult to isolate. What can I do?

A2: The Claisen-Schmidt condensation, being base-catalyzed, can be prone to side reactions, especially with a highly substituted aldehyde like 2,4-Difluoro-3-iodobenzaldehyde.[7][8]

Underlying Chemistry: The reaction involves the deprotonation of an enolizable ketone (like acetophenone) to form an enolate, which then attacks the aldehyde.[9] The electron-withdrawing nature of the substituents on your aldehyde makes it a good electrophile, but the basic conditions can also promote self-condensation of the ketone or other unwanted reactions.

Troubleshooting Steps & Optimization Strategies:

-

Base Selection and Stoichiometry:

-

Use a stoichiometric amount of a moderately strong base: Sodium hydroxide or potassium hydroxide are commonly used.[5] Using a large excess can lead to side reactions.

-

Consider milder bases: In some cases, bases like sodium carbonate or even solid-supported bases can provide better results.

-

-

Solvent and Temperature:

-

Ethanol is a common solvent: It is a good solvent for both the aldehyde and the ketone.[10]

-

Room temperature is often sufficient: Many Claisen-Schmidt condensations proceed well at room temperature. Overheating can increase the rate of side reactions.

-

-

Purification Strategy:

-

Crystallization: Chalcones are often crystalline solids. Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective purification method.

-

Column chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities.[1]

-

Typical Quantitative Data for Claisen-Schmidt Condensations:

| Reactant (Ketone) | Base | Solvent | Temperature | Typical Yield Range |

| Acetophenone | NaOH | Ethanol | Room Temp. | 60-80% |

| 4'-Methoxyacetophenone | KOH | Methanol | Room Temp. | 70-90% |

| 4'-Nitroacetophenone | NaOH | Ethanol | 0°C to Room Temp. | 50-70% |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Q3: My Wittig reaction with 2,4-Difluoro-3-iodobenzaldehyde is giving a very low yield and a complex mixture of byproducts. What is going wrong?

A3: The Wittig reaction with this substrate is particularly sensitive to the choice of base and reaction conditions due to the electron-deficient nature of the aromatic ring.